N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-phenylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXJRXEXOTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743396 | |
| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-22-4 | |
| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Formation
The imidazo[1,2-a]pyridine scaffold is traditionally synthesized through condensation of 2-aminopyridine with α-halocarbonyl compounds. For example, EP1172364A1 discloses a pathway where 2-aminopyridine reacts with α-bromoacetophenone derivatives under Friedel-Crafts acylation conditions to yield 2-phenylimidazo[1,2-a]pyridine intermediates. Critical to this approach is the halogenation of acetophenones (e.g., using bromine or CuBr₂), which introduces the α-halo functionality necessary for cyclization.
Carboxamide Functionalization
Subsequent steps involve introducing the carboxamide group. Patent EP1172364A1 outlines a sequence where the imidazo[1,2-a]pyridine core undergoes:
-
Aminomethylation : Treatment with formaldehyde and dimethylamine to install a dimethylaminomethyl group at position 3.
-
Quaternary Salt Formation : Alkylation with methyl iodide generates a quaternary ammonium salt.
-
Cyanide Displacement : Reaction with NaCN replaces the iodide with a nitrile group.
-
Hydrolysis and Activation : Acidic hydrolysis converts the nitrile to a carboxylic acid, which is activated using carbonyldiimidazole (CDI).
-
Amide Coupling : Reaction with aniline derivatives forms the N-phenylcarboxamide.
This method, while robust, suffers from lengthy reaction times (5–7 steps) and moderate overall yields (50–60%).
One-Pot Synthesis of Imidazo[1,2-a]pyridine Core
Solvent-Free Cyclization with [Bmim]Br₃
A breakthrough methodology reported by PMC6269035 enables one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenones, 2-aminopyridine, and the tribromide ionic liquid [Bmim]Br₃. Key advantages include:
-
Solvent-free conditions : Eliminates toxic organic solvents.
-
Room-temperature reactivity : Completes in 40 minutes vs. hours in traditional methods.
-
Broad substrate scope : Tolerates electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, chloro, bromo) groups on acetophenones (Table 1).
Table 1: Yields of 2-Phenylimidazo[1,2-a]pyridines via One-Pot Synthesis
| Entry | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 1 | H | C₆H₅ | 82 |
| 2 | H | p-MeC₆H₄ | 77 |
| 3 | H | p-ClC₆H₄ | 86 |
| 4 | Cl | C₆H₅ | 81 |
| 5 | Me | p-ClC₆H₄ | 81 |
Carboxamide Formation via Coupling Reactions
Carboxylic Acid Intermediate Preparation
The Scirp study details hydrolysis of methyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate using LiOH in THF/H₂O (1:1) to yield the corresponding carboxylic acid in 92% yield. This step is critical for subsequent amide bond formation.
EDCI/HOBt-Mediated Amide Coupling
Coupling the carboxylic acid with aniline derivatives employs ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at 0–25°C. Representative yields for N-phenylimidazo[1,2-a]pyridine-3-carboxamides include:
Table 2: Yields of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides
| Compound | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 5a | Br | C₆H₅ | 54 |
| 5d | Br | p-FC₆H₄ | 61 |
| 5h | Me | C₆H₅ | 58 |
Key factors influencing yield:
Alternative Coupling Agents
While EDCI/HOBt is predominant, other agents like DCC (dicyclohexylcarbodiimide) and T3P (propylphosphonic anhydride) have been explored but show lower efficiency for electron-rich anilines.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Scalability and Practicality
-
One-pot methods : Ideal for large-scale core synthesis but require additional steps for carboxamide.
-
EDCI/HOBt coupling : Suitable for late-stage diversification but limited by DMF usage.
Chemical Reactions Analysis
Types of Reactions
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts, flavin, iodine, and aerobic conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents, organometallic reagents, and various nucleophiles.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as COX-2, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Reduced lipophilicity in IPA derivatives with polar side chains improves aqueous solubility and metabolic stability .
- Metabolic Stability : The 2,7-dimethyl IPA scaffold shows superior in vitro metabolic stability compared to earlier oxazoline analogs, attributed to reduced susceptibility to cytochrome P450 oxidation .
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | logP (Predicted) | Metabolic Stability |
|---|---|---|---|
| N-Phenyl IPA | ~280–300 | 2.8–3.5 | Moderate |
| 2,7-Dimethyl IPA | 265.3 | 2.5 | High |
| N-Benzyl-2,6-dimethyl IPA | 279.34 | 3.2 | Moderate |
| 6-Chloro-2-ethyl IPA (WHO) | 465.8 | 4.1 | Not Reported |
Target Specificity and Resistance Profiles
- Antitubercular Mechanism : Microarray studies indicate that imidazo[1,2-a]pyridine-3-carboxamides likely target cytochrome bc1 complex in Mycobacterium tuberculosis, distinct from oxazole scaffolds .
- COX-2 Inhibition : N-Phenyl derivatives with sulfonyl groups (e.g., 2-(4-(methylsulfonyl)phenyl) substituents) selectively inhibit COX-2, demonstrating scaffold adaptability .
Biological Activity
N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including one-pot reactions involving acetophenone and 2-aminopyridine under solvent-free conditions. This method has been noted for its efficiency and environmental benefits, yielding high product purity without the need for toxic solvents or catalysts .
The structure of this compound includes a phenyl ring attached to an imidazo[1,2-a]pyridine core, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.
Antimycobacterial Activity
One of the most notable activities of this compound derivatives is their efficacy against Mycobacterium tuberculosis. Research indicates that these compounds act as inhibitors of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis. .
In vitro studies have demonstrated that several derivatives exhibit moderate to potent antimycobacterial activity. For instance, compounds 5b, 5d, and 5e showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against M. tuberculosis H37 RV strain .
Anti-inflammatory Activity
N-Phenylimidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that these compounds could inhibit tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo. The most potent derivative in this series was found to be LASSBio-1749, which significantly reduced TNF-α levels in a subcutaneous air pouch model .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been evaluated through various assays:
| Parameter | Value |
|---|---|
| Plasma Protein Binding (human/mouse) | 99.89% / 99.64% |
| CYP Inhibition (% at 10 μM) | CYP1A2: 26.3% |
| CYP2C9: 32.2% | |
| CYP2C19: 45.2% | |
| CYP2D6: 16.4% | |
| CYP3A4: 52.2% | |
| hERG IC50 (μM) | >10 |
| Hepatocytes % remaining at 2 hrs | 0.19% (human) |
| Liver microsomes % remaining after 1 hr | 1.51% (human), 0.15% (mouse) |
This table summarizes key pharmacokinetic data that are critical for assessing the safety and efficacy of the compound in clinical settings.
Case Studies
Several case studies have been conducted to evaluate the biological activity of N-Phenylimidazo[1,2-a]pyridine derivatives:
- Antimycobacterial Study : A series of substituted imidazo[1,2-a]pyridine carboxamides were synthesized and tested against M. tuberculosis. The study identified several compounds with promising activity profiles that could serve as lead candidates for further development .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced inflammatory markers in animal models. The results suggest potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or Crohn's disease .
Q & A
Q. What computational strategies are used to optimize the antimycobacterial activity of N-phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives?
- Methodological Answer : Pharmacophore modeling (e.g., the HHPRR hypothesis with 2 hydrophobic, 1 positive charge, and 2 aromatic ring features) and atom-based 3D-QSAR analysis are key. A 3D-QSAR model (R² = 0.9181 for training set; Q² = 0.6745 for test set) identifies regions where substituents enhance activity. For example, hydrophobic groups at the C6 position and aromatic rings at C2 improve binding to pantothenate synthetase (PDB:3IVX) . Molecular docking (Glide module) and Prime MM-GBSA calculations validate binding modes, with compounds like 26k showing strong binding affinity (ΔG = −10.1 kcal/mol) .
Q. How are imidazo[1,2-a]pyridine-3-carboxamide derivatives synthesized for structure-activity relationship (SAR) studies?
- Methodological Answer : Derivatives are synthesized via Suzuki coupling or nucleophilic substitution to introduce diverse substituents (e.g., halogens, aryl groups). For example, introducing a phenoxyethyl group at the N-position enhances solubility and activity against M. tuberculosis H37Rv (MIC < 0.06 µg/mL). Reaction conditions (e.g., inert atmosphere, palladium catalysts) are optimized to minimize side products, as described in Scheme 17 of Moraski et al. .
Q. What in vitro assays are used to evaluate the antitubercular potency of these compounds?
- Methodological Answer : Microplate Alamar Blue Assay (MABA) is used to determine MIC values against M. tuberculosis H37Rv. Compounds with MIC < 1 µM are prioritized for further studies. Cytotoxicity is assessed using Vero or HepG2 cell lines (CC50 > 10 µM indicates selectivity) .
Advanced Research Questions
Q. How do discrepancies between computational predictions and experimental MIC values arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from oversimplified force fields in docking or incomplete ADMET profiling. For instance, a compound may show strong docking scores (e.g., −9.4 kcal/mol) but poor solubility (QPlogS < −5.0), leading to low bioavailability. Resolution involves iterative optimization:
Q. How can 3D-QSAR models be validated for robustness in drug design?
- Methodological Answer : Models are validated via:
- Internal validation : Leave-one-out (LOO) cross-validation (Q² > 0.5).
- External validation : Test set prediction (RMSE < 0.7, Pearson R > 0.8).
- Contour map analysis : Blue regions (positive coefficients) near aromatic rings indicate favorable hydrophobic interactions; red regions near polar groups suggest steric clashes.
Q. What role does molecular dynamics (MD) play in understanding resistance mechanisms in MDR-TB targets?
- Methodological Answer : MD simulations (e.g., 1.2 ns Desmond runs) reveal conformational changes in QcrB (cytochrome bc1 subunit) upon ligand binding. For example, mutations like His216→Leu disrupt π-alkyl interactions, reducing binding affinity. Simulations also identify conserved water molecules in the binding pocket that stabilize ligand interactions .
Q. How do structural modifications address metabolic instability in imidazo[1,2-a]pyridine-3-carboxamides?
- Methodological Answer :
- Methoxy groups at C7 reduce CYP3A4-mediated oxidation.
- Fluorine substitution at C6 enhances metabolic stability (t₁/₂ > 4 h in human liver microsomes).
- Prodrug strategies : Esterification of the carboxamide group improves oral bioavailability (e.g., Q203 tosylate salt).
Data Contradictions and Resolution
Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?
- Resolution :
- PK/PD mismatch : Optimize logD (1–3) to enhance tissue penetration.
- Efflux pumps : Use verapamil (P-gp inhibitor) in murine models to assess transporter-mediated resistance.
Q. How to reconcile conflicting QSAR predictions from different software (e.g., PHASE vs. MOE)?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
